![molecular formula C11H17N3O B2867096 [1-(3-环丙基-1,2,4-恶二唑-5-基)环己基]胺 CAS No. 1239730-20-1](/img/structure/B2867096.png)

[1-(3-环丙基-1,2,4-恶二唑-5-基)环己基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

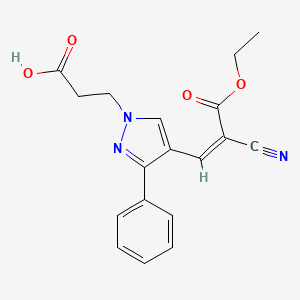

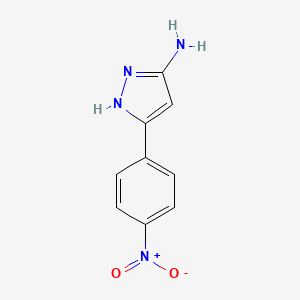

“[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a compound that contains a cyclopropyl group attached to an oxadiazole ring, which is further attached to a cyclohexyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of “[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” consists of a five-membered oxadiazole ring attached to a cyclopropyl group and a cyclohexyl group . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

“[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a solid compound . The InChI code is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .科学研究应用

合成方法和药理活性

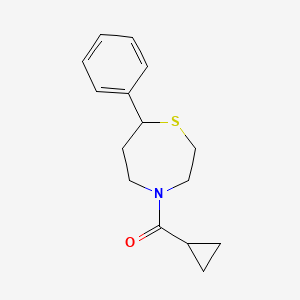

与指定化合物具有相同结构基序的 1,2,4-恶二唑因其合成方法和广泛的药理活性而受到研究。合成包括将氰化物转化为羟胺,然后进行 1,3-偶极环加成反应以形成恶二唑环,作为羧酸和甲酰胺基团的生物等排体。这种多功能性突出了该化合物在医药应用中的潜力 (Aggarwal、Goyal 和 Kaur,2020)。

化学合成技术

通过 amidines 和甲基芳烃的铜催化级联环化合成各种 3,5-二取代-1,2,4-恶二唑展示了一种从易得材料制备 1,2,4-恶二唑的有效方案。该方法强调了该化合物在化学合成中的用途,在原子和步骤经济性、官能团耐受性和操作简单性方面提供优势 (Guo 等,2015)。

新型合成路线

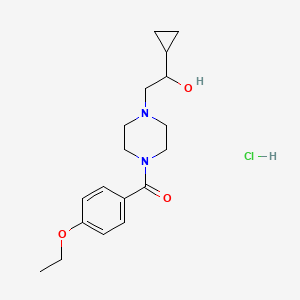

一种独特的合成方法涉及苯甲酰肼和 ClCF2COONa 的 [4+1] 环化生成 1,3,4-恶二唑,展示了一种构建氘代氮杂环化合物的创新方法。该方法的简单性、广泛的底物范围和有价值的产物生成突出了这些化合物在化学研究和潜在药物应用中的重要性 (Wang 等,2021)。

抗菌和细胞毒活性

对 1H-苯并咪唑的新型氮杂环丁-2-酮衍生物的研究(可能与查询化合物在结构上相关)显示出显着的抗菌和细胞毒活性。这表明此类化合物在开发新的治疗剂中的潜力 (Noolvi 等,2014)。

安全和危害

未来方向

Oxadiazoles, including “[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles .

属性

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8/h8H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZTWSFKJRGXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)

![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)